N-Nitrosodabigatran Etexilate

LC-MS/MS Method Validation NDSRI Quantitation

Generic nitrosamine standards (NDMA, NDEA) fail to accurately quantify N-Nitrosodabigatran Etexilate due to divergent chromatographic behavior and regulatory AI limits. This product-specific NDSRI standard enables method validation compliant with ICH Q2(R2). - Enables LOQ of 18 ppb meeting EMA's 18 ng/day threshold - Supports ANDA/NDA submissions for global regulatory filings - Essential for forced degradation and process control studies

Molecular Formula C34H40N8O6
Molecular Weight 656.7 g/mol
CAS No. 2892260-29-4
Cat. No. B13851544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrosodabigatran Etexilate
CAS2892260-29-4
Molecular FormulaC34H40N8O6
Molecular Weight656.7 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)N(CC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N=O
InChIInChI=1S/C34H40N8O6/c1-4-6-7-10-21-48-34(45)38-32(35)24-12-15-26(16-13-24)42(39-46)23-30-37-27-22-25(14-17-28(27)40(30)3)33(44)41(20-18-31(43)47-5-2)29-11-8-9-19-36-29/h8-9,11-17,19,22H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,38,45)
InChIKeyJPLPQAOOSCQYBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Nitrosodabigatran Etexilate Baseline Characterization


N-Nitrosodabigatran Etexilate, also designated as N-nitroso-dabigatran etexilate (NDE) or NDAB, is a nitrosamine drug substance-related impurity (NDSRI) derived from the anticoagulant prodrug dabigatran etexilate. It is characterized by the presence of a nitroso (-N=O) functional group attached to a nitrogen atom on the parent molecule, resulting in a molecular formula of C₃₄H₄₀N₈O₆ and a molecular weight of 656.7 g/mol . As a member of the N-nitrosamine class, it is primarily utilized as a pharmaceutical analytical impurity standard [1] in the quality control (QC) and stability testing of dabigatran etexilate drug substances and finished drug products [2].

Generic Standards Insufficiency for N-Nitrosodabigatran Etexilate


The substitution of a product-specific NDSRI standard like N-Nitrosodabigatran Etexilate with a generic, non-product-specific nitrosamine impurity (e.g., NDMA or NDEA) is scientifically invalid for the development and validation of analytical methods for dabigatran etexilate. This is due to two critical factors: (1) substantial structural and chemical property differences that preclude identical chromatographic behavior and ionization efficiency in LC-MS/MS [1], and (2) divergent regulatory acceptable intake (AI) limits [2], [3]. Consequently, using an off-target standard will lead to inaccurate quantitation of the specific, risk-prioritized impurity in the dabigatran matrix, directly violating ICH Q2(R2) validation requirements for specificity and accuracy [1], [4].

Quantitative Evidence for N-Nitrosodabigatran Etexilate


Validated LC-MS/MS Method Sensitivity

The validated LC-MS/MS method for N-Nitrosodabigatran Etexilate (NDE) demonstrates a Limit of Quantitation (LOQ) of 18 parts-per-billion (ppb) in the drug matrix, which is directly aligned with the stringent 18 ng/day Acceptable Intake (AI) limit set by the EMA for this specific impurity [1]. A separate Agilent application note reports achieving an even lower instrumental LOQ of 0.002 ppm (10 pg/mL) [2]. This performance is method-specific and cannot be assumed for other nitrosamine impurities due to differences in ionization efficiency and chromatographic retention.

LC-MS/MS Method Validation NDSRI Quantitation

Regulatory Acceptable Intake Limit Divergence

The regulatory landscape for N-Nitrosodabigatran Etexilate is uniquely bifurcated, requiring careful analytical strategy. The U.S. FDA has established a less stringent Acceptable Intake (AI) limit of 400 ng/day, classifying it under CPCA Category 3 [1], [2]. In stark contrast, the EMA and Health Canada have adopted a far more stringent AI limit of 18.0 ng/day for the same impurity [3]. This 22-fold difference in the acceptable daily exposure level is specific to this compound and has no bearing on the AI limits for generic nitrosamines like NDMA or NDEA.

Regulatory Science Acceptable Intake NDSRI Limits

Mutagenicity Assessment Discordance

The significant disparity in AI limits between the FDA (400 ng/day) and EMA (18 ng/day) originates from a fundamental disagreement in the interpretation of its mutagenic potential. The EMA has revised its AI limit to 1500 ng/day based on a negative bacterial reverse mutation (Ames) test result, while the FDA does not accept this guidance and maintains its position that the limit should be tightened to 400 ng/day, consistent with its own approved limit, unless further toxicology data is provided [1]. This regulatory discordance is a direct consequence of the specific toxicological profile of N-Nitrosodabigatran Etexilate.

Mutagenicity AMES Test Risk Assessment

N-Nitrosodabigatran Etexilate Research and Industrial Applications


Stability-Indicating LC-MS/MS Methods

This standard is the cornerstone for developing and validating stability-indicating methods for dabigatran etexilate drug products. Its use enables the accurate quantitation of the NDE impurity at the EMA-mandated 18 ng/day threshold (LOQ of 18 ppb), a requirement demonstrated by a validated LC-MS/MS method achieving an LOQ of 0.25 ng/mL [1]. Laboratories preparing for regulatory submissions in both the US and EU can use this standard to ensure their methods meet the most stringent global requirements, mitigating the risk of non-compliance and potential product recalls due to nitrosamine contamination [2].

Nitrosamine Formation Root Cause Analysis

During process development or post-marketing surveillance, this standard is essential for forced degradation and process-precursor screening studies aimed at identifying and mitigating the formation pathways of NDE [3]. Its unique structure, distinct from generic nitrosamines, necessitates the use of this specific standard for accurate identification and quantitation in complex reaction matrices, enabling precise correlation of process parameters or excipient interactions with impurity levels. This is critical for developing a robust control strategy to keep NDE below the relevant AI limit [4].

Cross-Jurisdictional Regulatory Risk Assessment

Given the 22-fold discrepancy in AI limits between the EMA (18 ng/day) and FDA (400 ng/day) for N-Nitrosodabigatran Etexilate [5], [6], this standard is indispensable for companies performing global regulatory risk assessments. It allows for the generation of precise quantitative data to support a multi-tiered control strategy, where product intended for the European market can be held to a more stringent specification than that for the US market, based on robust, compound-specific analytical data. This avoids unnecessary product rejection or costly reformulation efforts based on a 'one-size-fits-all' limit.

ANDA/NDA Filings and QC Release Testing

For generic and innovator pharmaceutical companies alike, this standard is a required material for Abbreviated New Drug Application (ANDA) and New Drug Application (NDA) submissions [7], [8]. It is used in method validation (AMV) and as a reference standard for routine Quality Control (QC) batch release testing of commercial dabigatran etexilate capsules. Using the product-specific standard ensures traceability to the defined impurity profile and regulatory guidance, directly supporting the demonstration of product quality and safety required by health authorities .

Technical Documentation Hub

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